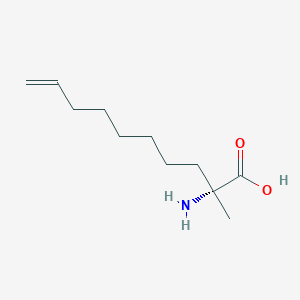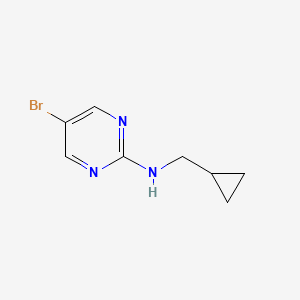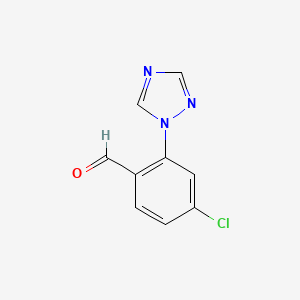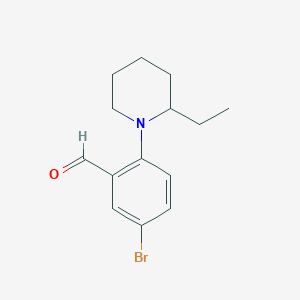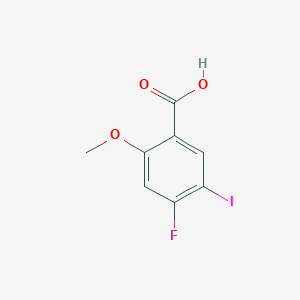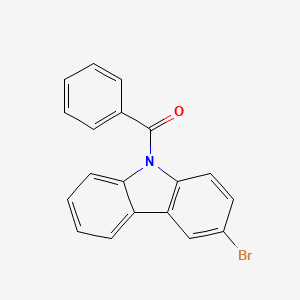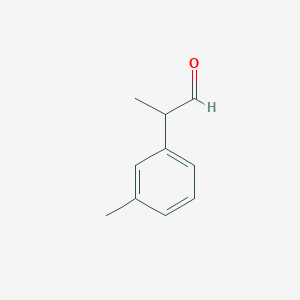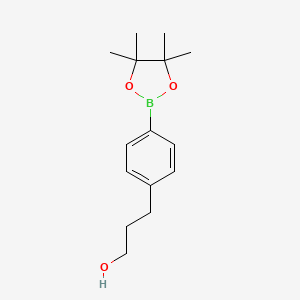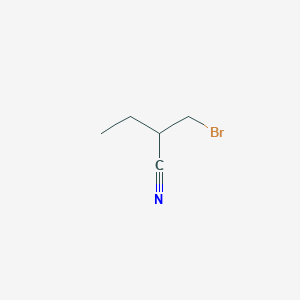![molecular formula C11H26O2Si B1444372 3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol CAS No. 117932-70-4](/img/structure/B1444372.png)
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol
Vue d'ensemble
Description
The compound “3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol” is a type of organic compound. It has a molecular formula of C9H22O2Si and an average mass of 190.355 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a 2,2-dimethylpropan-1-ol group .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.4350 (lit.), a boiling point of 110 °C/6 mmHg (lit.), and a density of 0.892 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Biologically Active Natural Products
This compound has been used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Preparation of α-Chiral Ether Derivatives
It is used for the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution .
Initiator for Polymerization
This compound serves as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde .
Synthesis of Enol Silyl Ethers
It is used in the synthesis of enol silyl ethers .
Total Synthesis of Bioactive Compounds
It is an important reagent in the total synthesis of bioactive compounds such as (+)-ambruticin , (−)-laulimalide , (−)-salinosporamide A , and (+)-leucascandrolide A .
This compound may be used to introduce propanol functionality to many pharmaceuticals .
Propriétés
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O2Si/c1-10(2,3)14(6,7)13-9-11(4,5)8-12/h12H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPMGGDCFBKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730845 | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol | |
CAS RN |
117932-70-4 | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1444290.png)
